molecular formula C12H9NO4S B2503026 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 366486-15-9

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

Cat. No.: B2503026
CAS No.: 366486-15-9
M. Wt: 263.27
InChI Key: GRZZSBYOBQEXGB-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that features a benzodioxole ring fused with a thiazolane-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 1,3-benzodioxole derivatives with thiazolane-dione precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the carbon-carbon bond between the benzodioxole and thiazolane-dione moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZZSBYOBQEXGB-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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